B1578124 Bacteriocin leucocin-B

Bacteriocin leucocin-B

Cat. No.: B1578124
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bacteriocin Leucocin-B is a ribosomally synthesized antimicrobial peptide belonging to Class IIa bacteriocins . It is naturally produced by various strains of Leuconostoc and related lactic acid bacteria, often isolated from food sources like fermented beverages and meats . This peptide exhibits a narrow spectrum of activity, primarily targeting other Leuconostoc and Weissella species, but its significant research value lies in its potent bactericidal effects against foodborne pathogens, particularly Listeria monocytogenes . Studies have demonstrated that Leucocin-B can be 4 to 32 times more efficient than pediocin PA-1 in inhibiting Listeria strains, making it a superior candidate for food preservation and safety applications . The mechanism of action of Leucocin-B involves interaction with the bacterial cell membrane. Its molecular target is the membrane-bound mannose phosphotransferase system (Man-PTS), specifically the EIIt Man complex, which it uses as a receptor for entry into target cells . Upon binding, the peptide partially folds into an amphiphilic α-helical structure in the membrane-mimicking environment, which is crucial for its bactericidal activity . This interaction leads to membrane disruption, pore formation, and the dissipation of the transmembrane potential, ultimately causing cell death . The genetic cluster for Leucocin-B typically encodes the bacteriocin precursor (lcnB), a dedicated immunity protein (lcnI) to protect the producer strain, and an export machinery (lcnD and lcnE) . Provided as a highly purified, research-grade reagent, our this compound is ideal for studies in food biopreservation, investigating novel antimicrobial mechanisms, and exploring alternatives to conventional antibiotics. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

KGKGFWSWASKATSWLTGPQQPGSPLLKKHR

Origin of Product

United States

Scientific Research Applications

Applications in Food Preservation

2.1 Antimicrobial Properties

Leucocin-B has shown remarkable efficacy as a natural food preservative. Its ability to inhibit the growth of spoilage organisms and pathogens makes it an attractive alternative to synthetic preservatives. Studies have demonstrated that leucocin-B can significantly reduce the populations of Listeria species in food products, making it valuable in the meat and dairy industries .

2.2 Biopreservation Strategies

The use of bacteriocins like leucocin-B in biopreservation involves incorporating bacteriocin-producing lactic acid bacteria (LAB) into food systems. This approach provides continuous production of the antimicrobial agent during storage, enhancing food safety without altering the organoleptic properties of the food .

Table 1: Efficacy of Leucocin-B Against Common Foodborne Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Listeria monocytogenes4-32 µg/ml
Staphylococcus aureus16-64 µg/ml
Escherichia coli32-128 µg/ml

Health Applications

3.1 Probiotic Potential

Bacteriocin-producing strains of Leuconostoc, including those that produce leucocin-B, are considered probiotics due to their health benefits. These strains can enhance gut health by inhibiting pathogenic bacteria in the gastrointestinal tract .

3.2 Therapeutic Uses

Research is ongoing into the therapeutic potential of leucocin-B beyond food applications. Its antimicrobial properties suggest possible uses in treating infections caused by antibiotic-resistant bacteria. The development of delivery systems for bacteriocins could lead to new treatments for bacterial infections .

Case Studies and Research Findings

Several studies highlight the effectiveness of leucocin-B in various applications:

  • Food Safety Trials : In a controlled study, the application of leucocin-B in meat products resulted in a significant reduction of Listeria monocytogenes, demonstrating its potential as a biopreservative .
  • Probiotic Formulations : A study involving human subjects showed that consumption of LAB producing leucocin-B improved gut microbiota balance and reduced gastrointestinal infections .

Comparison with Similar Compounds

Structural and Functional Differences

  • Leucocin-B vs. Lactococcin LL171 : While both are small, heat-stable peptides, leucocin-B targets Listeria, whereas lactococcin LL171 primarily inhibits LAB competitors . Leucocin-B’s plasmid-encoded genes contrast with lactococcin’s chromosomal biosynthesis pathway .
  • Leucocin-B vs. Photorhabdicins : Photorhabdicins are large, phage-derived proteins (>30 kDa) with activity against Gram-negative bacteria, unlike leucocin-B’s Gram-positive specificity . Their thermolabile nature also limits food industry applications compared to leucocin-B .
  • Leucocin-B vs. Bacteriocin T8 : Both are plasmid-encoded and heat-stable, but bacteriocin T8 has broader clinical relevance, suppressing hospital-associated Enterococcus strains .

Stability and Application Potential

Leucocin-B outperforms many bacteriocins in thermal and pH stability, making it ideal for food preservation . In contrast, bacteriocin T8’s rise in healthcare settings (62% prevalence in clinical E. faecium by 2022) highlights its medical significance .

Preparation Methods

Chromatographic Techniques

Solid-Phase Extraction (SPE)

  • Use of SepPak C18 cartridges to concentrate and partially purify leucocin-B after initial concentration steps. The resin is pre-washed with organic solvents and equilibrated with ammonium acetate buffer before loading the sample.

Aqueous Two-Phase Systems (ATPS)

  • Emerging as a mild and operationally simple method for bacteriocin purification, ATPS uses polymer-salt or polymer-polymer phases to partition bacteriocins selectively, reducing processing time and steps while maintaining activity.

Final Processing and Characterization

  • After purification, the bacteriocin solution is often freeze-dried and resuspended in appropriate buffers for storage and further use.
  • N-terminal sequencing by Edman degradation is used to confirm the identity and purity of leucocin-B after reduction and alkylation of cysteine residues.
  • Biological activity is assessed by agar well diffusion or radial diffusion assays against sensitive indicator strains.

Comparative Summary of Preparation Steps

Step Method/Technique Purpose Notes/Advantages
Production Cultivation in MRS broth at 30°C Bacteriocin biosynthesis Controlled growth conditions for optimal yield
Initial Concentration Ammonium sulfate precipitation Protein concentration Widely used but may cause peptide loss
Alternative Concentration Organic solvent precipitation (acetone) Protein precipitation High recovery, simple, but requires solvent removal
Purification Cation exchange chromatography Charge-based separation High recovery, replaces precipitation step
Reverse-phase HPLC Hydrophobicity-based purity High purity, analytical and preparative scale
Hydrophobic interaction chromatography Hydrophobicity-based Enhances purity but may reduce yield
Gel filtration chromatography Size-based separation Removes aggregates and contaminants
Solid-phase extraction (SepPak C18) Concentration and partial purification Simple, preparative scale
Aqueous two-phase system (ATPS) Mild, efficient purification Reduces steps and processing time
Final Processing Freeze-drying and buffer resuspension Stability and storage Preserves activity and facilitates handling
Characterization Edman N-terminal sequencing Identity confirmation Confirms peptide sequence and purity
Activity Assay Radial diffusion, agar well diffusion Biological activity Quantitative and qualitative activity measurement

Q & A

Q. What are standard protocols for assessing leucocin-B purity and activity in vitro?

  • Methodological Answer : Purity is typically quantified via reverse-phase HPLC (≥95% purity threshold) with C18 columns and trifluoroacetic acid (TFA)-based mobile phases . For activity, broth microdilution assays against target pathogens (e.g., Listeria monocytogenes) are recommended, with MIC values calculated using standardized inoculum sizes (e.g., 1×10⁶ CFU/mL). Include controls like heat-inactivated bacteriocin to confirm activity .

Q. How should leucocin-B be stored to maintain stability, and what are critical handling considerations?

  • Methodological Answer : Lyophilized leucocin-B should be stored at -70°C to prevent degradation. For cell-based assays, TFA removal (via dialysis or ion-exchange chromatography) is critical, as residual TFA ≥10% can inhibit cell proliferation . Reconstituted peptides should be aliquoted to avoid freeze-thaw cycles, with stability validated via mass spectrometry post-storage .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize leucocin-B production in microbial systems?

  • Methodological Answer : RSM employs central composite designs to model interactions between variables (e.g., pH, temperature, nutrient concentrations). For Leuconostoc mesenteroides, a three-factor design (pH 5–7, 20–40°C, glucose 1–10 mg/mL) with bacterial growth (log CFU/mL) and bacteriocin activity (AU/mL) as responses can identify optimal conditions. Validation requires ≤5% deviation between predicted and experimental yields .

Q. What statistical approaches address contradictory data in cross-study comparisons of leucocin-B efficacy?

  • Methodological Answer : Use meta-analysis with random-effects models to account for heterogeneity (e.g., variations in bacterial strains or assay protocols). Apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to adjust for multiple hypothesis testing in large datasets. Sensitivity analyses can isolate confounding variables (e.g., Tween 20 concentration in growth media) .

Q. How do post-translational modifications (PTMs) impact leucocin-B functionality, and what analytical methods detect them?

  • Methodological Answer : PTMs like glycosylation or phosphorylation can alter bacteriocin-receptor interactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) identifies modifications. Functional assays (e.g., time-kill curves) comparing native and modified peptides quantify activity changes. Include isoelectric focusing to detect charge variants caused by PTMs .

Q. What experimental designs improve reproducibility in leucocin-B mechanistic studies?

  • Methodological Answer : Implement triplicate biological and technical replicates for dose-response assays. Use blinded data analysis to minimize bias. Standardize cell lines (e.g., ATCC-certified L. monocytogenes) and culture conditions (e.g., BHI media, 37°C). Publish raw data and analysis scripts in repositories like Zenodo to enhance transparency .

Methodological Frameworks for Research Design

Q. How can the FINER criteria refine research questions on leucocin-B’s antimicrobial spectrum?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Feasible : Compare leucocin-B’s efficacy against Gram-positive vs. Gram-negative pathogens using standardized MIC protocols.
  • Novel : Investigate synergies with antibiotics (e.g., β-lactams) against multidrug-resistant strains.
  • Ethical : Use de-identified clinical isolates with IRB approval .

Q. What strategies mitigate batch-to-batch variability in synthetic leucocin-B peptides?

  • Methodological Answer : Ensure solid-phase peptide synthesis (SPPS) protocols include stringent quality control:
  • Pre-synthesis : Validate resin loading efficiency via Kaiser test.
  • Post-synthesis : Characterize peptides using MALDI-TOF MS and amino acid analysis.
  • Storage : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.